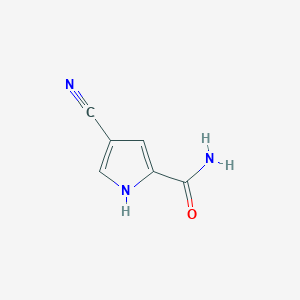
4-cyano-1H-pyrrole-2-carboxamide
Cat. No. B127569
Key on ui cas rn:
154238-76-3
M. Wt: 135.12 g/mol
InChI Key: ULKRPHYHFUBTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05389669
Procedure details


A solution of 2-trichloroacetylpyrrole-4-carbonitrile (20 g, 84.2 mmol) in methanol is treated with ammonia (51 mL), stirred at room temperature for 30 minutes and diluted with water. The aqueous mixture is filtered to obtain the title product as a white solid (7.0 g, mp 253°-256° C.).



Identifiers


|
REACTION_CXSMILES
|
ClC(Cl)(Cl)[C:3]([C:5]1[NH:6][CH:7]=[C:8]([C:10]#[N:11])[CH:9]=1)=[O:4].[NH3:14]>CO.O>[C:10]([C:8]1[CH:9]=[C:5]([C:3]([NH2:14])=[O:4])[NH:6][CH:7]=1)#[N:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)C=1NC=C(C1)C#N)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The aqueous mixture is filtered
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(NC1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

